![molecular formula C9H9F3N2O B2720195 (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile CAS No. 886502-60-9](/img/structure/B2720195.png)

(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

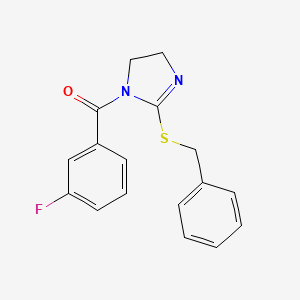

The compound contains a dimethylamino group, a nitrile group, and a trifluoro ketone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethylamino group, the nitrile group, and the trifluoro ketone group would significantly influence its structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the dimethylamino group could participate in various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoro ketone group could make the compound highly polar, influencing its solubility and boiling point .科学的研究の応用

Ene Reactions of Trifluoronitrosomethane

Trifluoronitrosomethane participates in ene reactions with various olefins, forming N-alkenyl-N-trifluoromethylhydroxylamines. This process demonstrates the utility of trifluoromethylated compounds in synthesizing hydroxylamines, which are valuable in organic synthesis and potentially for developing novel pharmaceuticals or materials with unique properties (Barlow, Haszeldine, & Murray, 1980).

Germene Reactions with Esters

Dimesitylfluorenylidenegermane undergoes [2 + 4] cycloaddition with α-ethylenic esters, leading to oxagerma-cyclohexenes. This highlights the reactivity of germenes towards carbonyl derivatives, indicating the potential of fluoroalkylated compounds in accessing novel organometallic frameworks for catalysis or material science applications (Kettani et al., 2007).

Highly Stable Methyl Cations

The synthesis and characterization of extremely stable carbocations demonstrate the influence of dimethylamino and trifluoromethyl groups on stabilizing positive charges. These findings could be pivotal for understanding the behavior of electronically rich and deficient systems in organic synthesis and designing molecules with high electrostatic stability for applications in materials science (Ito et al., 1999).

Cycloaddition and Cyclocondensation Reactions

The use of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)3,3,3-trifluoropropionate in cycloaddition and cyclocondensation reactions underscores the versatility of fluoroalkylated compounds in synthesizing cyclic structures, which are crucial in pharmaceuticals and agrochemicals (Sokolov & Aksinenko, 2014).

Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques

Research utilizing derivatives similar to the specified compound for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients illustrates the potential biomedical applications of such molecules in diagnostic imaging and therapeutics (Shoghi-Jadid et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

(E,2Z)-2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3/b4-3+,7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGAEQANYNUJPL-FDTUMDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=CC(=O)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=C/C(=O)C(F)(F)F)\C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)

![(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2720114.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2720116.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)

![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2720124.png)

![Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2720125.png)

![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2720126.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)

![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)

![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)